(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine
Overview
Description
(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine is a chiral compound that features a unique combination of a methylsulfanyl group, an oxadiazole ring, and a phenyl-ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine typically involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving PIDA and LiI suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and phenyl-ethylamine moiety are key functional groups that facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine: shares structural similarities with other oxadiazole derivatives and phenyl-ethylamine compounds.
2-Methoxyphenyl isocyanate: Another compound with a phenyl group and a reactive isocyanate moiety.
tert-Butyl derivatives: Compounds with a tert-butyl group that exhibit unique reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its potential for specific interactions in biological systems.
Properties
IUPAC Name |
(1S)-1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-16-11-14-13-10(15-11)9(12)7-8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRUEZNRVWFMLS-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C(CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)[C@H](CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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